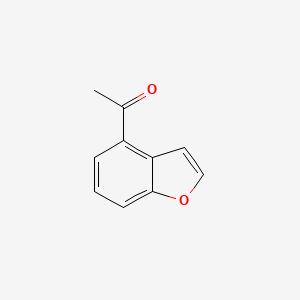

1-(Benzofuran-4-yl)ethanone

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C10H8O2 |

|---|---|

Poids moléculaire |

160.17 g/mol |

Nom IUPAC |

1-(1-benzofuran-4-yl)ethanone |

InChI |

InChI=1S/C10H8O2/c1-7(11)8-3-2-4-10-9(8)5-6-12-10/h2-6H,1H3 |

Clé InChI |

WEZAXHMVRAICCS-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=C2C=COC2=CC=C1 |

SMILES canonique |

CC(=O)C1=C2C=COC2=CC=C1 |

Origine du produit |

United States |

Significance of the Benzofuran Scaffold in Organic Chemistry

The benzofuran (B130515) scaffold, a bicyclic system where a benzene (B151609) ring is fused to a furan (B31954) ring, is a cornerstone in the architecture of a vast array of organic molecules. acs.orgnih.gov Its prevalence in nature and its versatile chemical properties have established it as a highly significant heterocyclic system in organic and medicinal chemistry. cuestionesdefisioterapia.com

Benzofuran derivatives are ubiquitous in the natural world, found in a multitude of plant species and microorganisms. rsc.orgscispace.com These naturally occurring compounds exhibit a wide spectrum of biological activities. For instance, compounds extracted from plants like Petasites hybridus have shown immunomodulatory effects. d-nb.info Moracins C and D, derived from diseased mulberry, are other examples of naturally occurring benzofurans. d-nb.info

The synthetic versatility of the benzofuran ring system has allowed chemists to create a vast library of derivatives. acs.orgnih.gov These synthetic endeavors are driven by the diverse pharmacological activities associated with this scaffold. Research has consistently demonstrated that benzofuran derivatives possess a remarkable range of biological properties, including:

Antimicrobial and Antifungal Activity: Many benzofuran derivatives have shown potent activity against various bacterial and fungal strains, making them promising candidates for the development of new antibiotics. nih.govscienceopen.com

Antitumor and Anticancer Activity: The benzofuran nucleus is a key feature in many compounds investigated for their potential to inhibit cancer cell growth. scienceopen.comnih.govresearchgate.net Some derivatives have been shown to induce apoptosis in cancer cell lines. smolecule.com

Anti-inflammatory and Analgesic Properties: The scaffold is associated with anti-inflammatory and pain-relieving effects. cuestionesdefisioterapia.comnih.gov

Antiviral Activity: Certain benzofuran compounds have demonstrated potential in combating viral infections. rsc.orgscienceopen.com

Antioxidant Properties: The ability of benzofurans to scavenge free radicals has been a subject of study. rsc.orgscienceopen.com

Beyond medicinal chemistry, benzofuran derivatives also find applications in materials science, for example, in the development of fluorescent materials and organic light-emitting diodes (OLEDs). researchgate.net The continuous exploration of new synthetic methods and the discovery of novel biological activities underscore the enduring importance of the benzofuran scaffold in contemporary chemical research. acs.orgnih.gov

Structural Context of 1 Benzofuran 4 Yl Ethanone Within Substituted Benzofurans

Strategies for Benzofuran Core Construction

The formation of the benzofuran ring system is the foundational step in the synthesis of this compound. Various strategies have been developed to achieve this, ranging from classical cyclization reactions to modern palladium-catalyzed methods.

Cyclization Reactions of ortho-Hydroxyacetophenone Derivatives

A common and well-established method for synthesizing the benzofuran core involves the intramolecular cyclization of appropriately substituted ortho-hydroxyacetophenone derivatives. researchgate.netjocpr.comajol.info These reactions typically proceed by forming an ether linkage followed by a ring-closing step.

One such approach involves the acylation of o-hydroxyacetophenone with various acid chlorides to form ketoesters. ajol.info These intermediates can then undergo intramolecular cyclization, often promoted by a low-valent titanium reagent, to yield the desired benzofuran structure. researchgate.netjocpr.com The reaction of Baylis-Hillman acetates with active methylene (B1212753) compounds in the presence of a base like potassium carbonate also provides a pathway to ortho-hydroxyacetophenone derivatives, which can be further transformed into benzofurans. researchgate.net

Furthermore, catalyst-free methods have been developed, such as the reaction between nitroepoxides and salicylaldehydes. acs.org In this methodology, potassium carbonate in dimethylformamide (DMF) at elevated temperatures facilitates the cascade reaction to form benzofuran derivatives in moderate to good yields. acs.org

One-Pot Heteroannulation Approaches

One-pot syntheses offer significant advantages in terms of efficiency and sustainability by minimizing intermediate isolation steps. Heteroannulation reactions, where two or more fragments come together to form a heterocyclic ring in a single pot, are particularly valuable.

For instance, benzofuran derivatives can be synthesized through a one-pot heteroannulation of benzoquinones. dtu.dkscilit.comdtu.dkresearchgate.net These reactions can be catalyzed by acetic acid and involve the coupling of a benzoquinone with a suitable partner, such as a cyclohexenone, to form the benzofuran skeleton. dtu.dkdtu.dkresearchgate.net The mechanism is believed to proceed through a formal [3+2] cycloaddition process. dtu.dk Another one-pot strategy involves the reaction of salicylaldehydes, amines, and alkynes, catalyzed by copper iodide in a deep eutectic solvent, offering an environmentally friendly route to substituted benzofurans. acs.org

Palladium-Catalyzed Coupling Reactions for Benzofuran Ring Formation

Palladium catalysis has emerged as a powerful tool for the construction of complex organic molecules, including benzofurans. thieme-connect.comorganic-chemistry.orgrsc.orgacs.org These methods often involve the formation of carbon-carbon and carbon-oxygen bonds in a single catalytic cycle.

A notable example is the palladium-catalyzed synthesis of benzofurans from 2-hydroxystyrenes and iodobenzenes via a C-H activation/oxidation tandem reaction. rsc.org This approach provides an efficient route to various benzofuran derivatives. Another versatile method is the Sonogashira cross-coupling of o-iodophenols with terminal alkynes, followed by intramolecular cyclization. organic-chemistry.orgnih.gov This reaction can be catalyzed by palladium nanoparticles, which offer the advantage of recyclability. thieme-connect.comorganic-chemistry.org Furthermore, palladium-catalyzed reactions of o-alkynylphenyl acetals have been shown to produce 3-substituted benzofurans in good yields. organic-chemistry.org A novel palladium-catalyzed aryl-furanylation of alkenes has also been developed, providing access to benzofuran-containing 3,3-disubstituted oxindoles. acs.org

Introduction of the Ethanone Moiety at the 4-Position of Benzofuran

Once the benzofuran core is established, the next critical step is the introduction of the ethanone (acetyl) group at the C4 position.

Friedel-Crafts Acylation Strategies

The Friedel-Crafts acylation is a classic and widely used method for introducing acyl groups onto aromatic rings. ajol.info In the context of this compound synthesis, this reaction typically involves the treatment of a pre-formed benzofuran with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.

However, a significant challenge in the Friedel-Crafts acylation of benzofurans is controlling the regioselectivity. Acylation can occur at various positions on the benzofuran ring, leading to a mixture of isomers. researchgate.netrsc.org For instance, the acylation of 2-substituted benzofurans often yields a mixture of 3-, 4-, and 6-aroylbenzofurans. researchgate.net The distribution of these regioisomers can be influenced by the nature of the substituents on the benzofuran ring and the reaction conditions. researchgate.net To overcome these regioselectivity issues, alternative strategies that direct the acylation to the desired position are often sought. One such strategy involves the rearrangement of 2-hydroxychalcones to selectively synthesize 3-acylbenzofurans. rsc.org

Green Chemistry and Sustainable Synthesis Approaches

In recent years, there has been a growing emphasis on developing environmentally benign and sustainable synthetic methods. This trend is also evident in the synthesis of benzofuran derivatives, including this compound.

Green chemistry approaches aim to reduce or eliminate the use and generation of hazardous substances. jbiochemtech.comresearchgate.net In the context of benzofuran synthesis, this includes the use of recyclable catalysts, such as palladium on carbon (Pd/C), which can be easily recovered and reused. chemistryviews.org The use of water or deep eutectic solvents as reaction media instead of volatile organic compounds is another key aspect of green synthesis. acs.org

Electrochemical methods also offer a green alternative for the synthesis of benzofuran derivatives. jbiochemtech.comresearchgate.net These methods can be performed in aqueous solutions without the need for catalysts or toxic solvents, generating products in good yields and purity. jbiochemtech.com Biocatalysis, utilizing whole-cell systems, has also been explored for the enantiopure production of benzofuran derivatives, offering a highly selective and environmentally friendly route. nih.govresearchgate.net For example, the asymmetric bioreduction of 1-(benzofuran-2-yl)ethanone to (S)-1-(benzofuran-2-yl)ethanol has been achieved with high yield and enantiomeric excess using Lactobacillus paracasei. nih.gov

The following table summarizes some of the key reagents and catalysts used in the synthesis of benzofuran derivatives, highlighting both traditional and green chemistry approaches.

| Synthetic Approach | Key Reagents/Catalysts | Reference |

| Benzofuran Core Construction | ||

| Cyclization of o-Hydroxyacetophenone Derivatives | Low-valent titanium, K2CO3 | researchgate.netjocpr.comajol.inforesearchgate.net |

| One-Pot Heteroannulation | Acetic acid, Copper iodide | dtu.dkdtu.dkresearchgate.netacs.org |

| Palladium-Catalyzed Coupling | Palladium nanoparticles, Palladium acetate | thieme-connect.comorganic-chemistry.orgrsc.org |

| Introduction of Ethanone Moiety | ||

| Friedel-Crafts Acylation | Aluminum chloride | ajol.inforesearchgate.net |

| Green Chemistry Approaches | ||

| Recyclable Catalysis | Palladium on carbon (Pd/C) | chemistryviews.org |

| Electrochemical Synthesis | Carbon rod electrodes in aqueous buffer | jbiochemtech.comresearchgate.net |

| Biocatalysis | Lactobacillus paracasei | nih.govresearchgate.net |

Biocatalytic Pathways for Enantiopure Derivatives

Biocatalysis has emerged as a powerful tool for producing enantiomerically pure compounds, which are crucial as building blocks for pharmaceuticals. nih.gov While specific research on the biocatalytic reduction of this compound is not extensively documented, studies on its isomer, 1-(benzofuran-2-yl)ethanone, provide significant insights into potential pathways.

A notable green synthesis method employs the whole-cell biocatalyst Lactobacillus paracasei BD87E6, isolated from a cereal-based fermented beverage, for the asymmetric bioreduction of 1-(benzofuran-2-yl)ethanone. researchgate.netnih.govresearchgate.net This process yields the corresponding (S)-1-(benzofuran-2-yl)ethanol with high stereoselectivity. nih.gov The reaction conditions were optimized to achieve high enantiomeric excess (ee) and conversion, demonstrating that the bioreduction occurs under mild conditions. researchgate.netnih.gov This biocatalytic method is notable for its scalability and potential for industrial application. researchgate.netnih.gov Under optimized conditions, the process achieved a 92% yield with an enantiomeric excess greater than 99.9% from a substrate concentration of 6.73 g. researchgate.netnih.govresearchgate.net This approach represents a significant advancement in producing enantiopure benzofuran derivatives through a biological, environmentally friendly method. researchgate.netnih.gov

Table 1: Biocatalytic Reduction of 1-(Benzofuran-2-yl)ethanone

| Biocatalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) |

|---|

Data sourced from multiple references. researchgate.netnih.govresearchgate.net

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a key goal in green chemistry, aiming to reduce environmental impact and simplify product purification. For the synthesis of benzofuran derivatives, several solvent-free methods have been explored.

One such approach involves a multi-component reaction (MCR) between 1-(6-hydroxy-2-isopropenyl-1-benzofuran-yl)-1-ethanone (euparin), various aldehydes, and isocyanides. researchgate.net This reaction proceeds at room temperature in the presence of zinc-nanorods (ZnO-NR) as a catalyst, yielding a novel class of benzofuran derivatives in excellent yields. researchgate.net Another reported method is the solvent-free, microwave-assisted synthesis of 2,2-dimethylchroman-4-one (B181875) based benzofurans. dtu.dk

Furthermore, a one-pot synthesis of 1,5-dicarbonyl derivatives has been demonstrated starting from 1-(benzofuran-2-yl)ethanone. niscpr.res.in This procedure involves grinding the reactants (2-acetylbenzofuran and an appropriate benzaldehyde) with sodium hydroxide (B78521) and a minimal amount of acetonitrile, which functions more as a grinding aid than a bulk solvent. niscpr.res.in This crossed aldol (B89426) condensation followed by a Michael addition proceeds efficiently under these solvent-minimal conditions. niscpr.res.in

Process Optimization and Reaction Control in Synthesis

Optimizing reaction parameters is critical for maximizing yield, minimizing impurities, and ensuring the scalability of a synthetic process. For the synthesis of 1-(2,3-dihydrobenzofuran-4-yl)ethanone, a key intermediate, controlling the reaction temperature is crucial, with a preferred range of 40 to 70°C and an optimal temperature of approximately 55°C. google.com

Broader optimization strategies are exemplified in related biocatalytic syntheses, such as the bioreduction of 1-(furan-2-yl)ethanone using Lactobacillus paracasei BD101. bohrium.com In this process, several parameters were systematically optimized to achieve high conversion and enantioselectivity. bohrium.com

Table 2: Optimization Parameters for the Bioreduction of 1-(Furan-2-yl)ethanone

| Parameter | Investigated Range | Optimal Condition |

|---|---|---|

| pH | Not specified | 6.0 |

| Temperature | Up to 40°C | 30°C |

| Incubation Time | Not specified | 48 hours |

Data sourced from Bohrium. bohrium.com

Such optimization studies, which involve careful control of pH, temperature, reaction time, and agitation, are fundamental to developing robust and efficient manufacturing processes for complex molecules. bohrium.com

Application of Process Analytical Technology (PAT) in Synthesis Monitoring

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through real-time measurements of critical quality and performance attributes. mt.comspectroscopyonline.com Its goal is to ensure final product quality by understanding and controlling the process. mt.com PAT is particularly valuable for complex syntheses, including asymmetric reactions required for many active pharmaceutical ingredients (APIs). nih.gov

In the synthesis of 1-(2,3-dihydrobenzofuran-4-yl)ethanone, PAT is the preferred method for monitoring the formation of the intermediate. google.com Specifically, PAT-FTIR (Fourier-transform infrared spectroscopy) is used to track the reaction's progress in real-time by inserting a probe directly into the reaction mixture. google.comkatsura-chemical.co.jp This allows for the analysis of how the starting material, intermediates, product, and by-products change over time. katsura-chemical.co.jp For this particular synthesis, the completion of the reaction is monitored by observing the disappearance of the starting material and the appearance of the product's characteristic peak in the FTIR spectrum between 1730 cm⁻¹ and 1724 cm⁻¹. google.com The application of PAT enables process optimization and enhanced reaction control, leading to improved quality and safety. google.commt.com

Table 3: Key PAT Tools and Their Functions in Synthesis

| PAT Tool | Function | Application Example |

|---|---|---|

| ReactIR (FTIR) | Real-time measurement of reaction components (reactants, intermediates, products, by-products). katsura-chemical.co.jp | Monitoring the formation of 1-(2,3-dihydrobenzofuran-4-yl)ethanone. google.com |

| Particle View | Real-time imaging of crystals and particles in solution to understand and control crystallization. katsura-chemical.co.jp | Controlling crystal polymorphism. katsura-chemical.co.jp |

Data sourced from Katsura Chemical Co., Ltd. katsura-chemical.co.jp

Chemical Reactivity and Derivatization of 1 Benzofuran 4 Yl Ethanone

Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Ring

The benzofuran ring is an electron-rich heterocyclic system, rendering it susceptible to electrophilic aromatic substitution. pearson.commasterorganicchemistry.comlibretexts.org The outcome of these reactions is directed by the combined electronic effects of the fused benzene (B151609) ring, the oxygen heteroatom, and the deactivating acetyl group at the 4-position. Theoretical calculations of electrostatic potential charges suggest that in benzofuran, the C3 position on the five-membered ring has a higher electron density, making it a likely site for electrophilic attack. pixel-online.net However, the substitution pattern is also influenced by the specific reagents and reaction conditions.

Halogenation Studies (e.g., Bromination)

Halogenation is a key electrophilic aromatic substitution reaction utilized to functionalize the benzofuran nucleus. Bromination of benzofuran derivatives can be achieved using various reagents, such as N-bromosuccinimide (NBS) or elemental bromine. mdpi.comprepchem.com

Research on related benzofuran structures provides insight into the potential outcomes of brominating 1-(Benzofuran-4-yl)ethanone. For instance, the bromination of benzofuran-2-yl methyl ketone with bromine in methylene (B1212753) chloride results in substitution on the side chain, yielding 1-(benzofuran-2-yl)-2-bromoethanone. prepchem.com In other cases, particularly with activating groups on the benzene ring, electrophilic substitution occurs on the aromatic core. For example, 1-(4,6-dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone undergoes bromination on both the methyl group of the side chain and the benzene ring, indicating that the methoxy groups assist in the electrophilic substitution. mdpi.com

Table 1: Examples of Bromination Reactions on Benzofuran Derivatives

| Starting Material | Brominating Agent | Product | Reference |

|---|---|---|---|

| Benzofuran-2-yl methyl ketone | Bromine in methylene chloride | 1-(Benzofuran-2-yl)-2-bromoethanone | prepchem.com |

| 1-(4,6-dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone | N-Bromosuccinimide (NBS) | Product with bromine on methyl group and benzene ring | mdpi.com |

This table is generated based on reactions of similar benzofuran structures to illustrate potential halogenation pathways.

Reactions Involving the Ethanone (B97240) Side Chain

The acetyl group at the 4-position of the benzofuran ring is a key site for a variety of chemical transformations, allowing for the synthesis of a wide array of derivatives. These reactions primarily involve the carbonyl group and the adjacent methyl group.

Condensation Reactions (e.g., Claisen-Schmidt Condensation)

The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation where an aldehyde or ketone with an α-hydrogen reacts with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is instrumental in synthesizing chalcones, which are α,β-unsaturated ketones. In the context of this compound, the methyl group of the ethanone side chain can be deprotonated by a base to form an enolate. gordon.edu This enolate can then act as a nucleophile, attacking an aromatic aldehyde to form a β-hydroxy ketone, which subsequently dehydrates to yield the corresponding chalcone (B49325).

This reaction is typically carried out in the presence of a base like sodium hydroxide (B78521) in an alcoholic solvent. gordon.edu The resulting benzofuran-containing chalcones are valuable intermediates for further synthetic modifications.

Mannich Reactions and Amine Functionalization

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (like the methyl group of this compound), an aldehyde (commonly formaldehyde), and a primary or secondary amine. ias.ac.in This reaction provides a direct route to β-aminoketones, known as Mannich bases. researchgate.net

Studies on the closely related 1-(5-bromobenzofuran-2-yl)ethan-1-one have demonstrated its successful use as a substrate in direct Mannich reactions with various secondary amines, yielding several β-aminoketone hydrochlorides. researchgate.net These Mannich bases can serve as precursors for further reactions. For example, the dimethylamine-containing Mannich base derived from 1-(5-bromobenzofuran-2-yl)ethan-1-one has been used to alkylate S- and N-nucleophiles. researchgate.net The introduction of an aminoalkyl side chain through the Mannich reaction can increase the solubility and bioavailability of drug molecules. ias.ac.in

Oxime and Hydrazone Formation

The carbonyl group of the ethanone side chain readily undergoes condensation reactions with nucleophiles like hydroxylamine and hydrazine (B178648) to form oximes and hydrazones, respectively. axispharm.comnih.gov These reactions are typically performed under mild conditions, often in an aqueous or alcoholic medium, and proceed with the elimination of a water molecule. nih.govnih.gov

The formation of an oxime from a ketone like this compound involves the reaction with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate. nih.gov Similarly, hydrazones can be synthesized by reacting the ketone with hydrazine or its derivatives, such as phenylhydrazine. researchgate.net The reaction of a ketonic Mannich base derived from 1-(5-bromobenzofuran-2-yl)ethan-1-one with phenylhydrazine has been shown to afford the corresponding 1,3-disubstituted pyrazoline. researchgate.net Oxime and hydrazone linkages are valuable in various fields, including bioconjugation, due to their stability and the mild conditions required for their formation. axispharm.com

Table 2: Functionalization of the Ethanone Side Chain

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Claisen-Schmidt Condensation | Aromatic aldehyde, Base (e.g., NaOH) | Chalcone (α,β-unsaturated ketone) |

| Mannich Reaction | Formaldehyde, Secondary amine (e.g., Dimethylamine) | β-aminoketone (Mannich base) |

| Oxime Formation | Hydroxylamine hydrochloride, Base (e.g., K₂CO₃) | Oxime |

Nucleophilic Additions and Potential Michael Acceptor Reactions

While the carbonyl group can undergo direct nucleophilic addition, a more significant aspect of reactivity arises from the derivatives of this compound, particularly the chalcones synthesized via the Claisen-Schmidt condensation. These chalcones are α,β-unsaturated carbonyl compounds and function as excellent Michael acceptors. adichemistry.comwikipedia.org

In the Michael addition reaction, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated system in a conjugate 1,4-addition. adichemistry.comwikipedia.org This reaction is a powerful tool for carbon-carbon bond formation under mild conditions. wikipedia.org Chalcones derived from benzofuran precursors can react with various nucleophiles, leading to a wide range of more complex structures. This reactivity has been utilized in the synthesis of various heterocyclic compounds and is a key step in the mechanism of action for some biologically active molecules. wikipedia.orgfrontiersin.org

Lack of Specific Research Hinders Elucidation of Multi-Component Reactions of this compound

Despite a comprehensive search of scientific literature, specific research detailing the application of this compound as a substrate in multi-component reactions (MCRs) for the synthesis of novel benzofuran derivatives remains elusive. Consequently, a detailed discussion on this specific topic, as requested, cannot be provided at this time due to the absence of published research findings.

Multi-component reactions are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures in a single step from three or more reactants. Reactions such as the Biginelli, Hantzsch, Ugi, and Passerini reactions are well-established methods for generating diverse libraries of heterocyclic compounds, which are of significant interest in medicinal chemistry.

The acetyl group at the 4-position of the benzofuran ring in this compound presents a reactive site that could theoretically participate in various condensation reactions, a key step in many MCRs. For instance:

In a Biginelli-type reaction , the ketone could potentially react with an aldehyde and urea (B33335) or thiourea to form dihydropyrimidinone derivatives.

In a Hantzsch-type synthesis , it might condense with an aldehyde and a β-ketoester in the presence of a nitrogen source to yield dihydropyridine derivatives.

The carbonyl group is also a prerequisite for both the Passerini reaction (with a carboxylic acid and an isocyanide to form α-acyloxy amides) and the Ugi reaction (with an amine, a carboxylic acid, and an isocyanide to form bis-amides).

However, without specific studies utilizing this compound in these or other MCRs, any description of reaction pathways, conditions, and resulting products would be purely speculative. The generation of detailed research findings and data tables, as per the specified requirements, is contingent on the availability of experimental data from peer-reviewed research.

Future research in this area would be valuable to explore the reactivity of the this compound scaffold and to expand the library of novel benzofuran derivatives with potential biological activities.

Spectroscopic Characterization and Structural Elucidation of 1 Benzofuran 4 Yl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic compounds. Through various NMR experiments, it is possible to determine the chemical environment, connectivity, and spatial relationships of protons and carbon atoms within a molecule.

The ¹H NMR spectrum of 1-(benzofuran-4-yl)ethanone provides specific signals for each chemically distinct proton. The ethanone (B97240) methyl protons (–COCH₃) typically appear as a sharp singlet in the upfield region, generally around δ 2.5-2.7 ppm. This singlet integrates to three protons and its chemical shift is indicative of a methyl group adjacent to a carbonyl function.

The protons on the benzofuran (B130515) ring system exhibit characteristic shifts and coupling patterns. The furan (B31954) ring protons, H-2 and H-3, appear as doublets due to their mutual coupling. H-2 is typically found further downfield than H-3. The protons on the benzene (B151609) portion of the ring system (H-5, H-6, and H-7) resonate in the aromatic region (δ 7.0-8.0 ppm). The acetyl group at the C-4 position influences the chemical shifts of the adjacent protons, particularly H-5, which is often shifted downfield due to the deshielding effect of the carbonyl group.

Table 1: Representative ¹H NMR Spectroscopic Data for this compound Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~7.9 | d | ~2.2 |

| H-3 | ~7.4 | d | ~2.2 |

| H-5 | ~7.9 | d | ~7.8 |

| H-6 | ~7.4 | t | ~7.8 |

| H-7 | ~7.6 | d | ~7.8 |

| -COCH₃ | ~2.6 | s | - |

Note: Data are estimated based on typical values for substituted benzofurans and may vary slightly depending on the solvent and specific derivative.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, ten distinct signals are expected: one for the methyl carbon, one for the carbonyl carbon, and eight for the carbons of the benzofuran ring. The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield (δ > 190 ppm). The methyl carbon of the acetyl group appears in the upfield region (δ ~25-30 ppm). The eight benzofuran carbons resonate in the range of approximately δ 110-160 ppm.

Distortionless Enhancement by Polarization Transfer (DEPT)-135 experiments are instrumental in differentiating carbon types. In a DEPT-135 spectrum, CH₃ and CH carbons appear as positive peaks, while CH₂ carbons appear as negative peaks. Quaternary carbons (including C=O and carbons C-3a, C-4, and C-7a in the ring) are not observed in DEPT spectra. This technique allows for the unambiguous assignment of the CH₃ group and the CH carbons (C-2, C-3, C-5, C-6, C-7).

Table 2: Representative ¹³C NMR and DEPT-135 Data for this compound

| Carbon | Approximate Chemical Shift (δ, ppm) | DEPT-135 Signal |

|---|---|---|

| -COCH₃ | 28-32 | Positive (CH₃) |

| C=O | >195 | Absent (Quaternary) |

| C-2 | ~145 | Positive (CH) |

| C-3 | ~107 | Positive (CH) |

| C-3a | ~122 | Absent (Quaternary) |

| C-4 | ~130 | Absent (Quaternary) |

| C-5 | ~128 | Positive (CH) |

| C-6 | ~124 | Positive (CH) |

| C-7 | ~112 | Positive (CH) |

| C-7a | ~155 | Absent (Quaternary) |

Note: Chemical shifts are estimations based on related structures and serve for illustrative purposes.

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assembly by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings. For this compound, COSY spectra would show cross-peaks between H-2 and H-3, as well as between the adjacent aromatic protons H-5, H-6, and H-7, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹J-coupling). This experiment definitively links each proton signal from the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., the methyl proton singlet at ~2.6 ppm would correlate with the carbon signal at ~30 ppm).

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds (²J and ³J-couplings). This is a powerful tool for piecing together the molecular structure. Key HMBC correlations for this compound would include:

The methyl protons (~2.6 ppm) showing a cross-peak to the carbonyl carbon (>195 ppm) and to C-4 of the benzofuran ring (~130 ppm).

Proton H-5 showing correlations to the quaternary carbons C-3a, C-4, and C-7.

Proton H-3 showing a correlation to the quaternary carbon C-3a.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (C₁₀H₈O₂), the calculated molecular weight is approximately 160.05 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 160.

The fragmentation is characteristic of an aryl methyl ketone. The primary fragmentation pathway involves the cleavage of the bond between the carbonyl group and the methyl group (α-cleavage), resulting in the loss of a methyl radical (•CH₃, 15 Da). This generates a highly stable benzofuran-4-carbonyl cation, which would be observed as the base peak at m/z = 145. A subsequent fragmentation could involve the loss of carbon monoxide (CO, 28 Da) from this ion, yielding a peak at m/z = 117, corresponding to a benzofuranyl cation.

Table 3: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Identity | Description |

|---|---|---|

| 160 | [M]⁺ | Molecular Ion |

| 145 | [M - CH₃]⁺ | Loss of a methyl radical (Base Peak) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would display several characteristic absorption bands. The most prominent peak would be the strong absorption from the carbonyl (C=O) stretching vibration of the ketone, typically appearing in the range of 1670-1690 cm⁻¹. Other significant absorptions include C=C stretching vibrations from the aromatic and furan rings (around 1450-1600 cm⁻¹), C-O-C stretching of the furan ether linkage (around 1050-1250 cm⁻¹), and C-H stretching from the aromatic and methyl groups (around 2900-3100 cm⁻¹).

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic/Furan C-H |

| ~2950-2850 | C-H Stretch | Methyl C-H |

| ~1680 | C=O Stretch | Aryl Ketone |

| ~1600-1450 | C=C Stretch | Aromatic/Furan Ring |

X-ray Crystallography for Solid-State Structure Determination

Computational and Theoretical Chemistry Studies of 1 Benzofuran 4 Yl Ethanone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting the electronic structure and properties of molecules with high accuracy. DFT calculations for 1-(Benzofuran-4-yl)ethanone involve the determination of its ground-state electronic energy and electron density, from which a wealth of chemical information can be derived. These calculations are typically performed using a combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to provide a balance between computational cost and accuracy.

Exploration of Electronic Descriptors (e.g., Chemical Hardness, Electrophilicity, Chemical Potential)

Chemical Potential (μ) : This descriptor indicates the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies. A more negative chemical potential suggests a higher stability of the molecule.

Chemical Hardness (η) : Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution. It is determined from the difference between the LUMO and HOMO energies. A larger energy gap corresponds to a greater hardness, indicating higher stability and lower reactivity.

Electrophilicity (ω) : The electrophilicity index quantifies the ability of a molecule to accept electrons. It is a function of the chemical potential and chemical hardness. This parameter is particularly useful for predicting how the molecule will interact with nucleophiles.

| Electronic Descriptor | Symbol | Calculated Value (Illustrative) |

| HOMO Energy | EHOMO | -6.5 eV |

| LUMO Energy | ELUMO | -2.0 eV |

| Energy Gap | ΔE | 4.5 eV |

| Chemical Potential | μ | -4.25 eV |

| Chemical Hardness | η | 2.25 eV |

| Electrophilicity Index | ω | 4.01 eV |

Conformational Analysis and Energetic Stability

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a significant role in its physical and chemical properties. For this compound, the primary conformational flexibility arises from the rotation of the acetyl group relative to the benzofuran (B130515) ring.

Computational methods can be used to explore the potential energy surface associated with this rotation. By systematically changing the dihedral angle between the acetyl group and the benzofuran ring and calculating the energy at each step, a rotational energy profile can be constructed. This analysis typically reveals the most stable conformation (the global minimum on the potential energy surface) and any other low-energy conformers. The stability of different conformers is influenced by factors such as steric hindrance and electronic effects, including conjugation between the carbonyl group and the aromatic system. For this compound, a planar conformation where the acetyl group is coplanar with the benzofuran ring is expected to be the most stable due to maximized π-conjugation.

| Dihedral Angle (Ring-C-C=O) | Relative Energy (kcal/mol) (Illustrative) |

| 0° (Planar) | 0.0 |

| 30° | 1.5 |

| 60° | 4.0 |

| 90° (Perpendicular) | 5.5 |

Quantum Chemical Calculations

Quantum chemical calculations, which include both ab initio and DFT methods, provide a fundamental understanding of the electronic structure of this compound. These calculations solve the Schrödinger equation (or the Kohn-Sham equations in DFT) for the molecule to yield its wavefunction and energy.

From these calculations, various properties can be determined, such as the molecular orbital energies, the distribution of electron density, and the molecular electrostatic potential (MEP). The MEP map is particularly insightful as it visually represents the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the MEP would show a region of high negative potential around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack, and regions of positive potential around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study the interactions between orbitals within a molecule, providing a localized picture of bonding. It transforms the delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals.

For this compound, NBO analysis can elucidate the nature of intramolecular and intermolecular interactions. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. For instance, the interaction between a lone pair on the furan (B31954) oxygen and an antibonding orbital of the adjacent carbon-carbon bond can be quantified to understand the extent of electron delocalization within the benzofuran ring system. Similarly, intermolecular hydrogen bonding possibilities can be explored by analyzing the interactions between lone pairs on oxygen atoms and antibonding orbitals of potential hydrogen bond donors in another molecule.

Prediction of Spectroscopic Parameters (NMR, IR)

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for the identification and characterization of new compounds.

NMR Spectroscopy : The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of this compound with good accuracy. semanticscholar.orgresearchgate.net These theoretical predictions can aid in the assignment of experimental spectra.

IR Spectroscopy : The vibrational frequencies in an Infrared (IR) spectrum correspond to the different vibrational modes of the molecule. By calculating the harmonic vibrational frequencies at the DFT level, a theoretical IR spectrum can be generated. semanticscholar.org This predicted spectrum can be compared with experimental data to identify the characteristic vibrational bands, such as the C=O stretch of the acetyl group and the various C-H and C-C vibrations of the benzofuran ring.

| Spectroscopic Parameter | Predicted Value (Illustrative) |

| ¹³C NMR (C=O) | 195 ppm |

| ¹H NMR (CH₃) | 2.5 ppm |

| IR Frequency (C=O stretch) | 1680 cm⁻¹ |

Reactivity Site Prediction via Local Reactivity Descriptors

Fukui Functions : The Fukui function, f(r), indicates the change in electron density at a particular point in space when the total number of electrons in the molecule changes. By condensing the Fuk-ui function to individual atomic sites, one can predict the most likely sites for nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed).

Dual Descriptor : The dual descriptor, Δf(r), provides an even clearer picture of reactivity by simultaneously considering the propensity for both donating and accepting electrons. Regions where the dual descriptor is positive are prone to electrophilic attack, while regions where it is negative are susceptible to nucleophilic attack.

For this compound, these local reactivity descriptors would likely indicate that the carbonyl carbon is a primary site for nucleophilic attack, while the oxygen atom is a site for electrophilic attack. The aromatic rings will also have specific sites that are more reactive towards electrophilic substitution, which can be pinpointed using these computational tools.

Synthetic Applications and Role As a Precursor

Intermediate in the Synthesis of Complex Organic Molecules

The acetyl group of 1-(Benzofuran-4-yl)ethanone serves as a key functional handle for building molecular complexity. One of the most common applications for acetyl-substituted aromatic compounds is the Claisen-Schmidt condensation reaction. acs.orgmattioli1885journals.com In this base-catalyzed reaction, the ketone undergoes condensation with an aromatic aldehyde to form a chalcone (B49325), or 1,3-diaryl-2-propen-1-one. scispace.com

These benzofuran-chalcone hybrids are themselves important synthetic intermediates. acs.org The α,β-unsaturated ketone system within the chalcone structure is susceptible to a variety of addition reactions and can be used as a precursor for the synthesis of other heterocyclic rings. nih.gov This multi-step synthetic approach, starting from an acetylbenzofuran, allows for the creation of a large library of complex derivatives built upon the core benzofuran (B130515) scaffold. nih.gov While many published examples start with the 2-acetylbenzofuran (B162037) isomer, the chemical principles are directly applicable to this compound for creating a distinct series of 4-yl-substituted complex molecules. mattioli1885journals.comresearchgate.netresearchgate.net

Precursor for Advanced Benzofuran-Fused Heterocyclic Systems (e.g., Pyridines, Pyrazoles, Pyrimidines)

The benzofuran-chalcones derived from this compound are valuable precursors for synthesizing advanced heterocyclic systems where a new ring is fused or linked to the benzofuran core. These fused systems are of significant interest in medicinal chemistry due to their diverse pharmacological activities. semanticscholar.org

Pyrimidines: Benzofuran chalcones can be cyclized with reagents like urea (B33335), thiourea, or guanidine (B92328) hydrochloride to yield benzofuran-substituted pyrimidines. nih.govresearchgate.net For instance, the reaction of a benzofuran chalcone with urea in the presence of an ethanolic base leads to the formation of a 4-(benzofuran-2-yl)-6-aryl-pyrimidin-2-ol. nih.gov This strategy enables the seamless merging of the benzofuran and pyrimidine (B1678525) motifs, creating unique molecular hybrids for biological screening. researchgate.net

Pyrazoles: Another important application of benzofuran chalcones is in the synthesis of pyrazolines and pyrazoles. Reaction of the α,β-unsaturated ketone system of a chalcone with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines results in the formation of 3,5-disubstituted pyrazoline derivatives. uludag.edu.tr These can then be oxidized to the corresponding pyrazoles. This approach has been used to create libraries of benzofuran-pyrazole hybrids for evaluation as potential therapeutic agents. researchgate.netnih.gov

Pyridines: More complex, multi-ring systems can also be accessed. For example, a benzofuran-pyrazole carboxaldehyde derivative, obtained in several steps from 2-acetylbenzofuran, can be further reacted with reagents like 2-cyanoacetohydrazide (B512044) to construct a substituted pyridine (B92270) ring, resulting in a complex benzofuran–pyrazole–pyridine scaffold. nih.gov

Derivatization for Structure-Activity Relationship (SAR) Studies in Biological Research

This compound is an ideal starting point for generating a library of related compounds for structure-activity relationship (SAR) studies. SAR investigations are fundamental in medicinal chemistry for identifying the key structural features of a molecule responsible for its biological activity and for optimizing lead compounds to enhance potency and selectivity while reducing toxicity. nih.govnih.gov The benzofuran nucleus is a well-established "privileged scaffold" found in numerous biologically active compounds. nih.gov By systematically modifying the structure of derivatives made from this compound, researchers can probe how changes in substituents and their positions affect a specific biological outcome, such as anticancer or antimicrobial activity. nih.govpharmatutor.org

The chemical reactivity of this compound allows for the straightforward synthesis of diverse scaffolds for biological testing. The acetyl group can be modified in numerous ways:

Chalcone Formation: As previously mentioned, Claisen-Schmidt condensation with various aldehydes produces a wide range of chalcone derivatives with different substitution patterns on the second aromatic ring. mattioli1885journals.comnih.gov

Halogenation: The methyl group of the acetyl moiety can be brominated to yield α-bromoacetyl derivatives. These are potent alkylating agents and versatile intermediates for further substitution reactions, for example, with various piperazine (B1678402) derivatives. nih.govmdpi.com

Heterocycle Formation: The acetyl group is the anchor point for building fused or linked heterocyclic systems like pyrimidines and pyrazoles, as detailed in section 6.2. nih.govresearchgate.net

These synthetic strategies enable the creation of libraries of compounds where specific parts of the molecule are altered to study their impact on biological activity, providing critical data for designing more effective therapeutic agents. jst.go.jpnih.gov

Once synthesized, derivatives of this compound are subjected to a battery of in vitro cellular and enzymatic assays to determine their biological effects. A primary screening tool is the MTT assay, which measures the metabolic activity of cells and is widely used to assess the cytotoxicity of compounds against cancer cell lines. scispace.commdpi.com Compounds that show significant activity are then investigated further to elucidate their mechanism of action. This can involve enzymatic assays to see if the compound inhibits a specific target, such as a protein kinase, or cellular assays to study effects on processes like the cell cycle or programmed cell death (apoptosis). tandfonline.com

The following table presents data for various benzofuran derivatives, illustrating the types of results obtained in such evaluations.

| Compound Type | Cell Line | Assay | Result (IC₅₀ in µM) | Reference |

|---|---|---|---|---|

| Benzofuran-Chalcone (4g) | HeLa (Cervical Cancer) | Cytotoxicity | 5.61 | nih.gov |

| Benzofuran-Chalcone (4g) | HCC1806 (Breast Cancer) | Cytotoxicity | 5.93 | nih.gov |

| Bromo-benzofuran (Compound 1) | HL60 (Leukemia) | Cytotoxicity | 0.1 | nih.gov |

| Bromo-benzofuran (Compound 1) | K562 (Leukemia) | Cytotoxicity | 5.0 | nih.gov |

| Benzofuran-Nicotinonitrile (Compound 11) | MCF-7 (Breast Cancer) | EGFR TK Inhibition | 0.81 | tandfonline.com |

| Benzofuran-Chalcone (Compound 4) | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 2.12 | uludag.edu.tr |

| Benzofuran-Chalcone (Compound 4) | A549 (Lung Cancer) | Cytotoxicity | 2.21 | uludag.edu.tr |

Apoptosis, or programmed cell death, is a crucial cellular process that is often dysregulated in cancer. nih.gov Many anticancer agents exert their effects by inducing apoptosis in tumor cells. scispace.com Numerous studies have shown that various classes of benzofuran derivatives are potent inducers of apoptosis. mdpi.comnih.govnih.gov

The induction of apoptosis is often confirmed through several methods:

Caspase Activation: Apoptosis is executed by a family of proteases called caspases. Assays that measure the activity of key executioner caspases, like caspase-3 and caspase-7, are used to confirm that cell death is occurring via apoptosis. mdpi.comtandfonline.com For example, certain benzofuran derivatives have been shown to increase caspase-3/7 activity by 1.5- to 5-fold in cancer cells. mdpi.com A specific benzofuran-nicotinonitrile derivative led to a 7.3-fold increase in caspase-3 levels in MCF-7 cells. tandfonline.com

Cell Cycle Analysis: Flow cytometry can be used to analyze the cell cycle distribution of a population of cells. Many apoptosis-inducing compounds cause cells to arrest at specific checkpoints, such as the G2/M phase, before undergoing cell death. tandfonline.comnih.gov

Mitochondrial Pathway: Some benzofuran derivatives trigger apoptosis by causing mitochondrial dysfunction, which involves the release of cytochrome C and subsequent activation of the caspase cascade. nih.gov

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated during normal metabolism. frontiersin.org While essential for cell signaling at low levels, excessive ROS production leads to oxidative stress, which can damage cellular components and trigger apoptosis. nih.gov The induction of apoptosis by some benzofuran derivatives has been directly linked to their ability to increase intracellular ROS levels. mdpi.comnih.gov For example, the novel benzofuran derivative ACDB was found to induce apoptosis in human chondrosarcoma cells, a process associated with mitochondrial dysfunction and ER stress, which are both linked to ROS generation. nih.gov Similarly, other studies have confirmed that active benzofuran compounds can increase ROS levels in cancer cells in a time-dependent manner, suggesting that their pro-oxidative effects are a key part of their anticancer mechanism. mdpi.com This disruption of the mitochondrial membrane by ROS can cause the release of cytochrome C, a critical step in initiating the intrinsic pathway of apoptosis. mdpi.com

Evaluation of Derivatives in Cellular and Enzymatic Assays

Modulation of Interleukin Production

Derivatives of the benzofuran ethanone (B97240) scaffold have been investigated for their anti-inflammatory properties, including their ability to modulate the production of key pro-inflammatory cytokines such as interleukins. Research has specifically highlighted the inhibition of Interleukin-6 (IL-6), a cytokine central to inflammatory processes and implicated in the pathology of various diseases, including cancer. nih.govnih.gov

In a study involving derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone, two compounds in particular demonstrated a significant capacity to inhibit the release of IL-6 in chronic myelogenous leukemia (K562) cells. nih.govmdpi.com After a 72-hour exposure, one derivative reduced the concentration of IL-6 in the cell culture medium by 50%, while a second derivative achieved a 40% reduction. nih.gov This inhibitory action on a pro-inflammatory cytokine is a component of the broader anticancer mechanism proposed for these compounds. nih.govnih.gov

The anti-inflammatory potential of the benzofuran class is not limited to IL-6. Other studies have shown that various benzofuran structures can effectively reduce levels of tumor necrosis factor (TNF), Interleukin-1 (IL-1), and IL-8. nih.gov For instance, a piperazine/benzofuran hybrid, compound 5d, was found to down-regulate the secretion of NO, COX-2, TNF-α, and IL-6 in RAW-264.7 cells. nih.gov This compound also reduced the expression of IL-1β, TNF-α, and IL-6 in both serum and tissues in in vivo models. nih.gov These findings underscore the role of the benzofuran scaffold as a promising framework for developing agents that can modulate cytokine production for therapeutic benefit. nih.govnih.gov

Table 1: Effect of 1-(3-Methyl-1-benzofuran-2-yl)ethanone Derivatives on IL-6 Production

Tubulin Interaction Studies

A significant mechanism through which benzofuran-based compounds exert their anticancer effects is the inhibition of tubulin polymerization. nih.govnih.gov Tubulin is the protein subunit of microtubules, which are critical components of the cellular cytoskeleton and the mitotic spindle required for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death). nih.gov

Research has identified tubulin as the specific molecular target for certain active benzofuran derivatives. nih.govmdpi.com For example, a study on the anticancer activity of benzofuran-2-carbohydrazide derivatives found that the most potent compound displayed promising inhibition of tubulin polymerization. nih.gov This activity led to cell cycle arrest in the G2/M phase, disruption of mitotic spindle formation, and subsequent apoptosis in HepG2 cancer cells. nih.gov The study confirmed that other related benzofuran derivatives also inhibited tubulin polymerization in both MCF-7 and HepG2 cell lines. nih.gov

The structure-activity relationship of these compounds indicates that specific substitutions on the benzofuran core are crucial for their tubulin-inhibiting activity. A trimethoxy acetophenone (B1666503) and benzofuran core analogue was identified as a lead compound for the design of novel tubulin polymerization inhibitors. mdpi.com This line of research highlights the utility of the benzofuran ethanone scaffold as a precursor for developing potent antimitotic agents that function by targeting the tubulin-microtubule system. nih.govmdpi.com

Enzyme Inhibition Studies (e.g., COX-2, Acetylcholinesterase)

The this compound scaffold is a precursor to a variety of derivatives that have been shown to inhibit key enzymes involved in inflammation and neurodegeneration.

Cyclooxygenase-2 (COX-2) Inhibition

The benzofuran moiety is a structural feature of compounds designed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. nih.gov Studies have reported that certain benzofuran derivatives exhibit potent anti-inflammatory effects through the suppression of COX-1 and COX-2. nih.gov For instance, celecoxib (B62257) analogs incorporating a benzofuran moiety have demonstrated specific and robust inhibition of COX-2 while being ineffective against the COX-1 isoform (IC₅₀ >50 µM). nih.gov In another study, a series of benzofuran and benzopyran-4-one derivatives were evaluated for their enzyme inhibitory activity on COX subtypes. One compound showed significant activity on both COX-1 and COX-2 with IC₅₀ values of 12.0 µM and 8.0 µM, respectively, with the COX-2 inhibition being comparable to the reference drug indomethacin (B1671933) (IC₅₀ of 7.4 µM). researchgate.net

Acetylcholinesterase (AChE) Inhibition

Derivatives of benzofuran are also prominent in the development of acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease. nih.govmdpi.com A series of novel benzofuran-based compounds were designed and synthesized, with several showing promising AChE inhibitory activity. nih.gov Two compounds, 7c and 7e, displayed particularly potent inhibition with IC₅₀ values of 0.058 µM and 0.086 µM, respectively, which were comparable to the standard drug donepezil (B133215) (IC₅₀ of 0.049 µM). nih.gov Another study developed benzofuranyl derivatives that effectively inhibited AChE with Kᵢ values ranging from 0.009 to 0.61 μM. nih.gov The most effective compound from this series demonstrated a Kᵢ value of 0.009 ± 0.006 μM. nih.gov These studies confirm that the benzofuran scaffold is a valuable template for creating potent inhibitors of acetylcholinesterase.

Table 2: Selected Benzofuran Derivatives as Enzyme Inhibitors

Microbial Growth Inhibition Assays (Antibacterial, Antifungal)

The benzofuran nucleus, often functionalized from a precursor like this compound, is a key structural motif in the development of novel antimicrobial agents. nih.govrsc.org

Antibacterial Activity

Numerous studies have demonstrated the efficacy of benzofuran derivatives against a spectrum of both Gram-positive and Gram-negative bacteria. nih.govrsc.org In one study, derivatives of 1-(1-benzofuran-2-yl)-2-mesitylethanone were synthesized and tested for antimicrobial activity. researchgate.net The O-benzoyloxime derivative of this compound was found to be the most active against Staphylococcus aureus and Escherichia coli. researchgate.net Another investigation into 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives found that a brominated compound exhibited moderate activity against Gram-positive strains, with Minimum Inhibitory Concentration (MIC) values between 16 and 64 µg/mL. nih.govmdpi.com Further research has shown that substitutions at various positions of the benzofuran ring can greatly influence antibacterial potency and specificity. nih.gov

Antifungal Activity

Benzofuran derivatives have also shown significant promise as antifungal agents. mdpi.com A series of 2-[(1H-benzimidazol-2-yl)sulfanyl]-1-(1-benzofuran-2-yl)ethanone derivatives were synthesized and evaluated for their activity against several fungal strains. nih.gov The compounds demonstrated notable efficacy, with MIC values against fungi such as Aspergillus flavus, Candida albicans, and Microsporum gypseum ranging from 10.30 to 25.55 µg/mL. nih.gov Other studies have highlighted that halogenated derivatives of 3-benzofurancarboxylic acids exhibit antifungal activity against Candida species, with MIC values of 100 µg/mL. mdpi.com The consistent findings of antifungal properties across various benzofuran-based structures underscore their potential in addressing fungal infections. nih.govnih.gov

Table 3: Antimicrobial Activity of Selected Benzofuran Derivatives

Antiviral Mechanism Investigations (e.g., STING pathway modulation)

Recent research has identified the benzofuran scaffold as a novel chemical framework for the development of broad-spectrum antiviral agents that function by modulating the innate immune system. nih.gov Specifically, benzofuran derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway. nih.gov The STING pathway is a critical component of the host's defense mechanism, responsible for detecting cytosolic DNA and inducing the production of type I interferons (IFN-I), which in turn establish an antiviral state in cells. nih.gov

In a targeted study, a series of benzofuran derivatives were tested for their ability to activate STING. nih.gov Several compounds were found to induce IFN-β transcription in a STING-dependent manner, as the effect was absent in cells with a mutated, inactive STING protein. nih.gov The most promising compounds were subsequently tested for their antiviral activity against human coronaviruses. Three derivatives showed effective inhibition of human coronavirus 229E replication with EC₅₀ values in the micromolar range. nih.gov These compounds also inhibited SARS-CoV-2 replication at nanomolar concentrations. nih.gov

To confirm that the antiviral activity was mediated by the STING pathway, further mechanistic investigations were performed. The benzofuran derivatives were shown to induce the nuclear localization of phospho-IRF3, a key step in the STING signaling cascade that leads to IFN-I production. nih.gov Conversely, the compounds were inactive against SARS-CoV-2 in Vero E6 cells, which are deficient in IFN production, confirming their IFN-dependent mechanism of action. nih.gov This research establishes benzofurans as STING-dependent immunostimulatory compounds and host-targeting inhibitors of viruses. nih.gov

Molecular Modeling and Docking Studies for Biological Target Interactions (in silico)

In silico techniques, particularly molecular modeling and docking, are integral to understanding the interactions between this compound derivatives and their biological targets at a molecular level. These computational methods predict the binding modes and affinities of ligands within the active sites of proteins, providing crucial insights for rational drug design and optimization.

Molecular docking studies have been extensively applied to elucidate the mechanisms behind the various biological activities of benzofuran derivatives.

Acetylcholinesterase Inhibition: For novel benzofuran-based acetylcholinesterase inhibitors, docking results showed that the most active compounds achieved favorable binding modes within the active site of the AChE enzyme, similar to the native ligand donepezil. nih.gov These studies help to rationalize the observed high inhibitory potency (IC₅₀ values in the nanomolar range). nih.govnih.gov

Anticancer Activity: In the context of anticancer research, docking was used to validate the inhibitory effect of a benzofuran derivative on tubulin polymerization. nih.gov The computational results supported the in vitro findings, confirming that the compound was a promising anticancer agent by targeting tubulin. nih.gov

Antiviral STING Agonism: For benzofuran derivatives identified as STING agonists, docking studies were performed to predict their putative binding mode to the STING protein. nih.gov This helped to explain the specific protein-ligand interaction that leads to the induction of an antiviral response. nih.gov

COX-2 Inhibition: The selective inhibition of COX-2 by benzopyran derivatives, a related class of compounds, was analyzed using molecular docking. nih.gov The simulations revealed the importance of key residues like Tyr-361 and Ser-516 in the COX-2 active site for binding, providing a structural basis for the observed selectivity. nih.gov

These in silico studies not only corroborate experimental data but also provide a predictive framework for designing new derivatives with enhanced potency and selectivity for their respective biological targets.

Advanced Research Directions and Future Perspectives

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

While classical methods for constructing the benzofuran (B130515) ring system are well-established, future research will prioritize the development of novel synthetic routes to 1-(Benzofuran-4-yl)ethanone that offer greater efficiency, selectivity, and sustainability. nih.govorganic-chemistry.org The exploration of modern catalytic systems is a promising frontier. Transition-metal catalysts based on palladium, copper, nickel, and rhodium have shown remarkable efficacy in forging benzofuran rings through various coupling and cyclization reactions. nih.govacs.org Future efforts could adapt these catalytic systems, such as Sonogashira coupling followed by intramolecular cyclization, for the regioselective synthesis of the 4-substituted isomer, thereby improving yields and reducing the formation of unwanted byproducts. nih.govnih.gov

Furthermore, the principles of green chemistry are increasingly influencing synthetic design. acs.org Catalyst-free methodologies, which proceed under mild conditions without the need for metal catalysts, represent a significant leap forward. mdpi.com Research into one-pot syntheses, where multiple reaction steps are carried out in a single vessel, could streamline the production of this compound and its derivatives, minimizing waste and operational complexity. acs.orgmdpi.com Another green approach involves biocatalysis, using whole-cell systems or isolated enzymes to perform stereoselective transformations. For instance, the bioreduction of a related compound, 1-(benzofuran-2-yl)ethanone, to its corresponding alcohol with high enantiomeric excess has been demonstrated, paving the way for similar green syntheses of chiral derivatives from this compound. researchgate.net

Table 1: Comparison of Potential Synthetic Approaches for this compound

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Transition-Metal Catalysis | High efficiency, broad substrate scope, high yields. nih.govacs.org | Development of regioselective catalysts for 4-position functionalization. |

| Catalyst-Free Synthesis | Environmentally benign, avoids metal contamination, simplified purification. nih.govmdpi.com | Optimization of reaction conditions for one-pot procedures. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, sustainable. researchgate.net | Screening of microbial catalysts for the asymmetric reduction of the ketone. |

| Visible-Light Photocatalysis | Uses a renewable energy source, enables novel transformations. nih.gov | Design of photocatalytic cycles for benzofuran ring formation. |

Exploration of Undiscovered Reactivity Pathways

The chemical reactivity of this compound is largely dictated by its three key components: the benzofuran ring, the acetyl group, and the specific substitution pattern. While the general reactivity of benzofurans is understood, future research can delve into undiscovered pathways specific to this isomer. The acetyl group at the 4-position serves as a versatile chemical handle. Its methyl group can be functionalized, for example through bromination, to create intermediates for further elaboration into more complex structures. mdpi.com

Future studies could explore the participation of the acetyl group in various condensation reactions to form chalcones, pyrazolines, or other heterocyclic systems fused or linked to the benzofuran core. scienceopen.com The Pfitzinger reaction, known for converting isatins and α-methylene ketones into quinoline-4-carboxylic acids, could be investigated with 2-acetylbenzofuran (B162037) analogues, suggesting a potential, yet unexplored, pathway for this compound to generate novel polycyclic aromatic systems. researchgate.net Additionally, the unique electronic environment of the C4-substituted benzofuran may open doors to regioselective reactions on the benzofuran nucleus itself, such as electrophilic substitution or metal-catalyzed C-H activation, that are not favored in other isomers.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry provides powerful tools for predicting molecular properties and elucidating reaction mechanisms at the atomic level. Density Functional Theory (DFT) is a particularly valuable method for studying the electronic structure and reactivity of organic molecules like benzofuran derivatives. rsc.orgrsc.org Future research will increasingly leverage advanced computational modeling to gain a deeper mechanistic understanding of reactions involving this compound.

DFT calculations can be used to:

Elucidate Reaction Mechanisms: By mapping the potential energy surfaces of proposed reaction pathways, researchers can identify transition states and intermediates, thereby understanding the kinetics and thermodynamics that govern the synthesis and reactivity of the molecule. pku.edu.cn

Predict Reactivity and Regioselectivity: Computational models can predict the most likely sites for electrophilic or nucleophilic attack on the this compound framework, guiding the design of selective synthetic transformations. sci-hub.se

Analyze Structure-Property Relationships: DFT can be used to calculate key electronic descriptors that correlate with biological activity, such as antioxidant potential, helping to explain the structure-activity relationships (SAR) of its derivatives. rsc.orgrsc.org

By combining computational predictions with experimental validation, a more rational and efficient approach to exploring the chemistry of this compound can be achieved. researchgate.net

Development of High-Throughput Screening Libraries of Benzofuran Derivatives for Biological Studies

The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in molecules with diverse biological activities. taylorandfrancis.com this compound is an ideal starting point for the construction of chemical libraries for high-throughput screening (HTS), a key process in modern drug discovery. nih.gov

Future research will focus on diversity-oriented synthesis to create large and varied libraries of compounds derived from this compound. nih.govacs.org By systematically modifying the benzofuran core, the acetyl group, and adding various substituents, libraries can be generated to explore a vast chemical space. nih.gov These libraries can then be screened against a wide array of biological targets, including enzymes, receptors, and whole cells, to identify "hit" compounds with desired activities, such as anticancer, antimicrobial, or anti-inflammatory properties. nih.govrsc.org The synthesis of a focused 45-compound library following an initial HTS campaign has proven effective in identifying potent HCV inhibitors from the benzofuran class. nih.gov This highlights the power of iterative library design and screening. The resulting data from these screens can establish SAR, guiding the optimization of initial hits into potent and selective lead compounds for drug development. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Benzofuran Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, from synthesis design to activity prediction. nih.govengineering.org.cn For a molecule like this compound, these technologies offer several exciting future perspectives.

Predictive Modeling for Bioactivity: Machine learning models, such as those used in Quantitative Structure-Activity Relationship (QSAR) studies, can be trained on data from HTS campaigns. researchgate.net These models can then predict the biological activity of virtual derivatives of this compound before they are synthesized, allowing researchers to prioritize the most promising candidates and reduce the time and cost of drug discovery. researchgate.net

ADMET Prediction: A critical aspect of drug development is understanding a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. ML models can be trained to predict these properties, enabling the early-stage filtering of compounds that are likely to fail later in development due to poor pharmacokinetic or safety profiles. researchgate.net

By embracing these computational and data-driven approaches, the research and development pipeline for new drugs and materials based on the this compound scaffold can be significantly accelerated and de-risked.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(Benzofuran-4-yl)ethanone, and what experimental conditions are critical for achieving high yields?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation, where an acyl chloride reacts with benzofuran derivatives in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include anhydrous conditions, controlled temperature (0–25°C), and stoichiometric ratios to minimize side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity . Alternative routes may use ketone-functionalized benzofuran precursors, optimized via reflux in polar solvents (e.g., ethanol) with catalysts like piperidine .

Q. How is X-ray crystallography employed to determine the molecular structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is performed using programs like SHELXL for refinement. Crystals are mounted on a diffractometer (e.g., Bruker D8 VENTURE), and data collected at low temperatures (100 K) to minimize thermal motion. Structural parameters (bond lengths, angles) are refined against high-resolution data (R factor < 0.05). SHELX software is critical for solving phase problems and validating hydrogen bonding networks .

Q. What spectroscopic techniques (NMR, IR, MS) are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in deuterated solvents (CDCl₃ or DMSO-d₆) identify aromatic protons (δ 6.5–8.0 ppm) and carbonyl groups (δ 190–210 ppm for ¹³C). 2D experiments (COSY, HSQC) resolve overlapping signals .

- IR : Stretching frequencies for C=O (~1680 cm⁻¹) and benzofuran C-O-C (~1250 cm⁻¹) are diagnostic. Solvent effects (CCl₄ vs. CS₂) must be standardized .

- Mass Spectrometry : Electron ionization (EI-MS) reveals molecular ion peaks (e.g., m/z 174 for C₁₀H₈O₂) and fragmentation patterns (loss of CO or CH₃ groups) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for synthesis and purification. Wear PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse with water for 15+ minutes and seek medical attention. Store in airtight containers away from oxidizers. While no specific GHS hazards are reported for this compound, general protocols for ketones (flammability, irritancy) apply .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data (e.g., boiling points) reported for this compound across studies?

- Methodological Answer : Validate data using standardized methods (e.g., NIST’s gas-phase ion energetics protocols). Cross-check experimental setups (e.g., dynamic vs. static boiling point measurements). Computational tools (e.g., COSMO-RS) predict properties by simulating solvent interactions, aiding in reconciling discrepancies .

Q. What strategies optimize Friedel-Crafts acylation for synthesizing benzofuran-containing ethanones?

- Methodological Answer : Use electron-rich benzofuran substrates to enhance electrophilic substitution. Catalysts like FeCl₃ or ionic liquids improve regioselectivity. Solvent choice (e.g., nitrobenzene) stabilizes intermediates. Microwave-assisted synthesis reduces reaction time (10–20 minutes vs. hours) and improves yield .

Q. How do computational methods (DFT, molecular docking) contribute to understanding the reactivity and biological interactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates charge distribution (e.g., carbonyl group electrophilicity) and reaction pathways. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., enzymes), guiding structural modifications for enhanced activity .

Q. What are the challenges in interpreting mass spectrometry fragmentation patterns for this compound derivatives?

- Methodological Answer : Isomeric fragmentation (e.g., benzofuran ring vs. ketone cleavage) complicates peak assignment. High-resolution MS (HRMS) and tandem MS/MS differentiate fragments. Reference libraries (NIST WebBook) and isotopic labeling (e.g., ¹³C) validate pathways .

Q. How to design experiments to evaluate the biological activity of this compound derivatives?

- Methodological Answer : Screen derivatives against target proteins (e.g., COX-2 for anti-inflammatory activity) using in vitro assays (ELISA, fluorimetry). Structural analogs with sulfonyl or pyrazole groups (from hybrid pharmacophores) enhance potency. ADMET studies (e.g., hepatotoxicity in HepG2 cells) prioritize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.